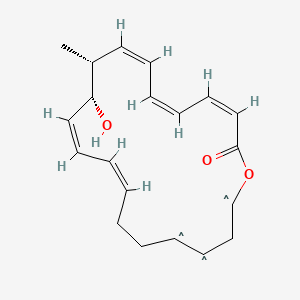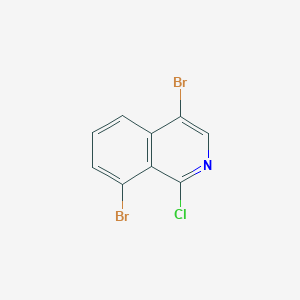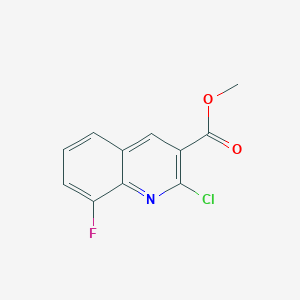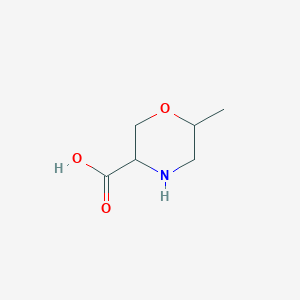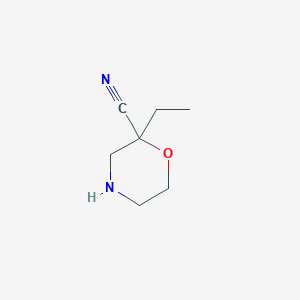
2-Ethylmorpholine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylmorpholine-2-carbonitrile is a chemical compound with the molecular formula C7H12N2O It is a derivative of morpholine, a heterocyclic amine, and contains both an ethyl group and a nitrile group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylmorpholine-2-carbonitrile typically involves the reaction of morpholine with ethyl bromide and sodium cyanide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Ethyl Bromide} + \text{Sodium Cyanide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 2-Ethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkyl or aryl derivatives of this compound.
科学的研究の応用
2-Ethylmorpholine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound of interest for drug development and other applications.
類似化合物との比較
2-Ethylmorpholine-2-carbonitrile can be compared with other similar compounds, such as:
Morpholine: Lacks the ethyl and nitrile groups, making it less versatile in certain chemical reactions.
2-Methylmorpholine-2-carbonitrile: Contains a methyl group instead of an ethyl group, leading to different reactivity and applications.
2-Ethylpiperidine-2-carbonitrile: Contains a piperidine ring instead of a morpholine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of the morpholine ring, ethyl group, and nitrile group, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
2-ethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-7(5-8)6-9-3-4-10-7/h9H,2-4,6H2,1H3 |
InChIキー |
WKBURGRUFBAICL-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNCCO1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


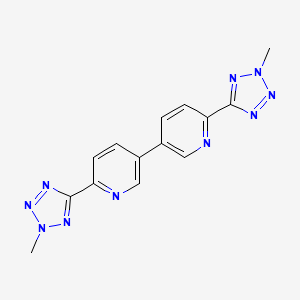
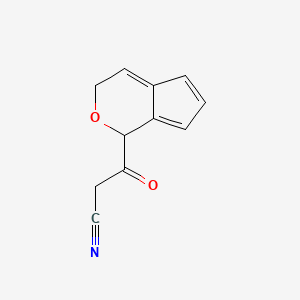
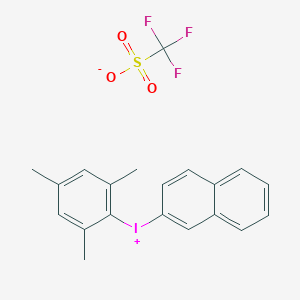
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
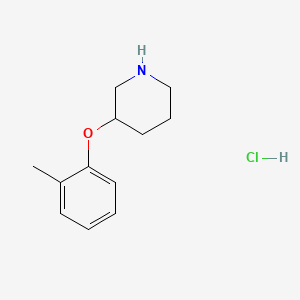

![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
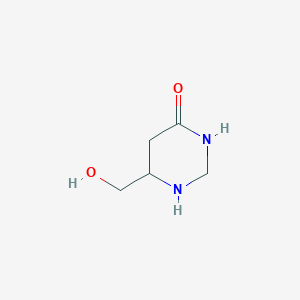
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
